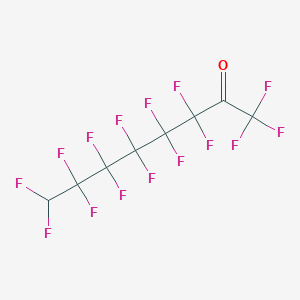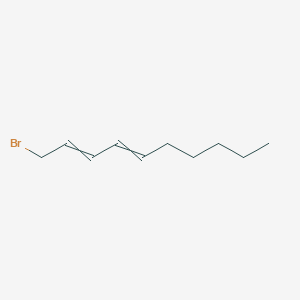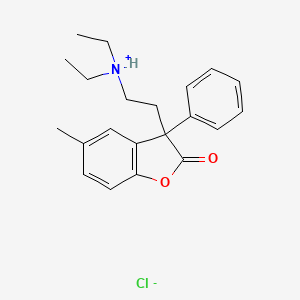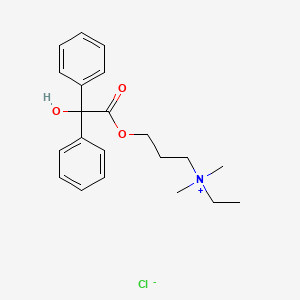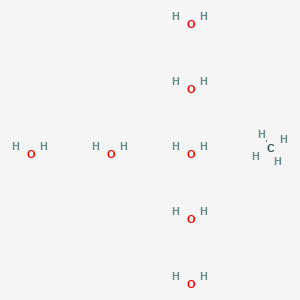
Methane;heptahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methane heptahydrate is a clathrate compound where methane molecules are trapped within a lattice of water molecules. This compound is a type of gas hydrate, which is a crystalline solid formed by water and gas molecules under specific conditions of low temperature and high pressure. Methane heptahydrate is primarily found in deep ocean sediments and permafrost regions, where it plays a significant role in the global carbon cycle and has potential as an energy resource .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methane heptahydrate can be synthesized in the laboratory by combining methane gas with water under controlled conditions of high pressure and low temperature. One common method involves the use of a pressure vessel where methane gas is introduced to water at pressures typically above 5 MPa and temperatures below 10°C. The formation of methane heptahydrate is monitored until the desired hydrate phase is achieved .
Industrial Production Methods: Industrial production of methane heptahydrate involves similar principles but on a larger scale. Methane is sourced from natural gas reserves and combined with seawater in large pressure vessels. The process is optimized to ensure efficient hydrate formation, which can then be stored or transported for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Methane heptahydrate primarily undergoes decomposition reactions where the hydrate dissociates into methane gas and water upon heating. This process is endothermic and requires careful control of temperature and pressure to prevent uncontrolled release of methane .
Common Reagents and Conditions:
Oxidation: Methane within the hydrate can be oxidized to carbon dioxide and water using oxygen or other oxidizing agents under high-temperature conditions.
Reduction: Methane can be reduced to form smaller hydrocarbons under specific catalytic conditions.
Substitution: Halogenation reactions can occur where methane reacts with halogens to form halomethanes.
Major Products:
Combustion: Carbon dioxide and water.
Halogenation: Halomethanes such as chloromethane and bromomethane.
Steam Reforming: Synthesis gas (a mixture of hydrogen and carbon monoxide).
Aplicaciones Científicas De Investigación
Methane heptahydrate has diverse applications in scientific research:
Energy Resource: It is studied as a potential source of natural gas due to its high methane content.
Gas Storage: Methane hydrates are explored for their ability to store and transport natural gas efficiently.
Biological Studies: Research on methanogens, microorganisms that produce methane, provides insights into the biological production of methane and its applications in biotechnology.
Mecanismo De Acción
The mechanism of methane heptahydrate formation involves the trapping of methane molecules within a lattice of water molecules. This process is driven by the thermodynamic stability of the hydrate structure under specific pressure and temperature conditions. The molecular targets include the water molecules that form the hydrate lattice and the methane molecules that occupy the cavities within this lattice .
Comparación Con Compuestos Similares
Methane Clathrate: Similar to methane heptahydrate but with different water-to-methane ratios.
Ethane Hydrate: Contains ethane instead of methane.
Propane Hydrate: Contains propane instead of methane.
Carbon Dioxide Hydrate: Contains carbon dioxide instead of methane
Uniqueness: Methane heptahydrate is unique due to its high methane content and stability under specific environmental conditions. Its potential as an energy resource and its role in climate dynamics make it a compound of significant interest in both scientific research and industrial applications .
Propiedades
Número CAS |
63422-28-6 |
|---|---|
Fórmula molecular |
CH18O7 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
methane;heptahydrate |
InChI |
InChI=1S/CH4.7H2O/h1H4;7*1H2 |
Clave InChI |
XBASFPREWBSITP-UHFFFAOYSA-N |
SMILES canónico |
C.O.O.O.O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


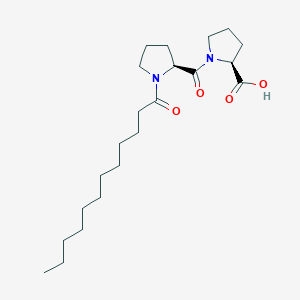

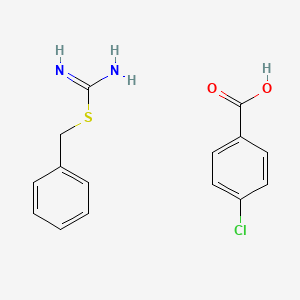
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)

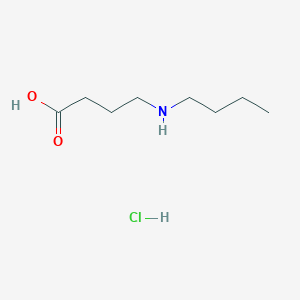

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
